

An In-depth Technical Guide to Ditosylmethane

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Compound of Interest

Compound Name: Ditosylmethane

Cat. No.: B090914

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **ditosylmethane**, also known as bis(p-toluenesulfonyl)methane. It details the compound's nomenclature, chemical identity, and physical properties. While specific experimental protocols for its synthesis and detailed biological activity data are not extensively available in the public domain, this guide outlines a plausible synthetic approach based on established organic chemistry principles. Furthermore, it touches upon the potential relevance of the sulfonyl functional group in medicinal chemistry, drawing parallels with structurally related compounds. This document aims to serve as a foundational resource for researchers interested in the synthesis and potential applications of **ditosylmethane**.

Nomenclature and Chemical Identity

Ditosylmethane is the common name for the chemical compound more formally known by its IUPAC name: 1-methyl-4-[(4-methylphenyl)sulfonylmethylsulfonyl]benzene. It is also frequently referred to as bis(p-toluenesulfonyl)methane.

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	15310-28-8
IUPAC Name	1-methyl-4-[(4-methylphenyl)sulfonylmethylsulfonyl]benzene
Synonyms	Ditosylmethane, Bis(p-toluenesulfonyl)methane, Bis(4-methylbenzenesulfonyl)methane
Molecular Formula	C ₁₅ H ₁₆ O ₄ S ₂
Molecular Weight	324.42 g/mol
Canonical SMILES	<chem>CC1=CC=C(C=C1)S(=O)(=O)CS(=O)(=O)C1=CC=C(C)C=C1</chem>
InChI Key	XLOXYWLRAKCDQL-UHFFFAOYSA-N

Physicochemical Properties

The known physical and chemical properties of **ditosylmethane** are summarized in the table below. This data is primarily sourced from chemical suppliers and databases.

Table 2: Physicochemical Data

Property	Value
Physical State	Solid, typically a white to off-white powder or crystals
Melting Point	137-139 °C
Boiling Point	557.6 ± 50.0 °C (Predicted)
Density	1.298 ± 0.06 g/cm ³ (Predicted)
Purity (typical)	≥97%

Synthesis of Ditosylmethane: A Proposed Experimental Protocol

While a specific, detailed, and peer-reviewed experimental protocol for the synthesis of **ditosylmethane** is not readily available in the searched literature, a plausible synthetic route can be proposed based on fundamental principles of organic chemistry and known reactions for the formation of sulfones. The following protocol outlines a potential two-step synthesis starting from p-toluenesulfonyl chloride.

3.1. Step 1: Synthesis of Sodium p-toluenesulfinate

This step involves the reduction of p-toluenesulfonyl chloride to the corresponding sulfinate salt.

- Materials:
 - p-Toluenesulfonyl chloride
 - Sodium sulfite (Na_2SO_3)
 - Sodium bicarbonate (NaHCO_3)
 - Water
 - Mechanical stirrer
 - Heating mantle
 - Beaker (4 L)
 - Thermometer
- Procedure:
 - In a 4 L beaker equipped with a mechanical stirrer and a thermometer, combine 600 g of anhydrous sodium sulfite and 420 g of sodium bicarbonate with 2.4 L of water.
 - Heat the mixture to 70-80 °C with stirring.

- Once the desired temperature is reached, gradually add 484 g of p-toluenesulfonyl chloride in small portions over a period of 3 hours, maintaining the temperature and continuous stirring.
- After the addition is complete, continue to stir the mixture at 70-80 °C for an additional hour to ensure the reaction goes to completion.
- Cool the reaction mixture to room temperature, which should result in the precipitation of sodium p-toluenesulfinate.
- Collect the solid product by vacuum filtration and wash it with cold water.
- Dry the collected solid in a vacuum oven to obtain sodium p-toluenesulfinate.

3.2. Step 2: Synthesis of **Ditosylmethane** from Sodium p-toluenesulfinate

This step involves the reaction of sodium p-toluenesulfinate with a suitable methylene dihalide, such as dichloromethane, in a nucleophilic substitution reaction.

- Materials:
 - Sodium p-toluenesulfinate (from Step 1)
 - Dichloromethane (CH_2Cl_2)
 - A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
 - Round-bottom flask
 - Reflux condenser
 - Magnetic stirrer and stir bar
 - Heating mantle
- Procedure:

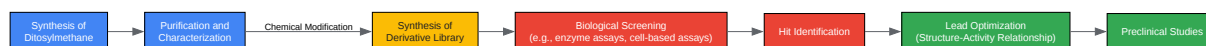
- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the dried sodium p-toluenesulfinate in a suitable volume of a polar aprotic solvent (e.g., DMF).
- To this solution, add a stoichiometric amount of dichloromethane.
- Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
- Pour the reaction mixture into a large volume of cold water to precipitate the crude **ditosylmethane**.
- Collect the solid product by vacuum filtration and wash it thoroughly with water.
- Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure **ditosylmethane**.
- Dry the purified product in a vacuum oven.

Potential Applications and Biological Relevance

Currently, there is a lack of specific data in the scientific literature regarding the biological activity of **ditosylmethane** and its involvement in signaling pathways. However, the sulfonyl functional group is a well-known pharmacophore present in a wide range of therapeutic agents. Sulfonamides, for instance, are a major class of antibacterial drugs. More broadly, the sulfonyl group can act as a hydrogen bond acceptor and can influence the physicochemical properties of a molecule, such as its solubility and metabolic stability, which are critical parameters in drug design.

Given that **ditosylmethane** contains two sulfonyl groups, it could potentially serve as a scaffold or an intermediate in the synthesis of novel compounds with biological activity. The symmetrical nature of the molecule and the presence of two reactive sites adjacent to the sulfonyl groups could be exploited for further chemical modifications.

The diagram below illustrates a logical workflow for the potential exploration of **ditosylmethane** in a drug discovery context, starting from its synthesis and moving towards the evaluation of its biological potential.



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Caption: A logical workflow for the potential development of **ditosylmethane**-based compounds in drug discovery.

Conclusion

Ditosylmethane is a well-defined chemical entity with established nomenclature and physical properties. While detailed experimental protocols for its synthesis and comprehensive biological data are not readily available, this guide provides a scientifically sound, proposed synthetic route and contextualizes its potential relevance within medicinal chemistry. The presence of the sulfonyl functional groups suggests that **ditosylmethane** and its derivatives could be of interest for further investigation in the development of novel therapeutic agents. This document serves as a starting point for researchers and professionals in the field, highlighting the current knowledge and identifying areas for future exploration.

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